N-Fmoc-cadaverine hydrobromide

Catalog No.
S1922808
CAS No.
352351-57-6
M.F
C20H25BrN2O2
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-cadaverine hydrobromide

CAS Number

352351-57-6

Product Name

N-Fmoc-cadaverine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H

InChI Key

FJUIIWVLGUITRD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br

N-Fmoc-cadaverine hydrobromide is a chemical compound characterized by its empirical formula C20_{20}H24_{24}N2_2O2_2·HBr and a molecular weight of approximately 405.33 g/mol. This compound is a derivative of cadaverine, which is a biogenic amine formed from the decarboxylation of lysine. The N-Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, making it useful in peptide synthesis and other organic reactions. N-Fmoc-cadaverine hydrobromide is typically encountered as a solid and is valued for its high purity, often reported to be greater than 98% .

N-Fmoc-cadaverine hydrobromide in Peptide Synthesis

N-Fmoc-cadaverine hydrobromide is a valuable reagent in the field of peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential therapeutic drugs [].

The significance of N-Fmoc-cadaverine hydrobromide in peptide synthesis lies in its two key properties:

  • Stability

    The Fmoc (Fluorenylmethoxycarbonyl) protecting group in N-Fmoc-cadaverine hydrobromide offers excellent stability under the reaction conditions typically used for peptide synthesis. This stability ensures that the cadaverine unit remains protected throughout the coupling process, preventing unwanted side reactions and promoting the formation of the desired peptide sequence [, ].

  • Solubility

    N-Fmoc-cadaverine hydrobromide exhibits good solubility in common organic solvents used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) []. This facilitates its incorporation into the peptide chain during the coupling reactions.

These properties make N-Fmoc-cadaverine hydrobromide a versatile building block for the synthesis of peptides containing a cadaverine unit. Cadaverine, also known as 1,5-diaminopentane, is a diamine molecule with two amine functional groups. The incorporation of cadaverine into peptides can introduce spacer units, alter the conformation of the peptide, or introduce specific functionalities depending on the research goals [].

Due to its functional groups. Key reactions include:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the amino group to participate in further reactions.
  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptide bonds, making it essential in peptide synthesis.
  • Cross-Linking Reactions: It can act as a cross-linking agent in polymer chemistry and materials science, facilitating the formation of networks through amine functionalities.

While specific biological activities of N-Fmoc-cadaverine hydrobromide are not extensively documented, cadaverine itself is known to play roles in cellular processes and may have implications in microbiology and biochemistry. Cadaverine has been studied for its potential effects on cell signaling and as a metabolic intermediate. The protective Fmoc group enhances its stability and usability in biochemical applications, particularly in synthesizing biologically relevant compounds.

The synthesis of N-Fmoc-cadaverine hydrobromide typically involves the following steps:

  • Protection of Cadaverine: Cadaverine can be reacted with Fmoc chloride in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group.
  • Formation of Hydrobromide Salt: The resulting N-Fmoc-cadaverine can be treated with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.

This methodology ensures that the amino group remains protected until required for further reactions, particularly in peptide synthesis.

N-Fmoc-cadaverine hydrobromide has several applications, including:

  • Peptide Synthesis: Used as an intermediate in the synthesis of peptides due to its protected amino group.
  • Polymer Chemistry: Acts as a cross-linking agent in the development of polymers and dendritic structures.
  • Drug Development: Potentially useful in developing bioactive compounds due to its structural properties.

Interaction studies involving N-Fmoc-cadaverine hydrobromide primarily focus on its reactivity with other chemical entities during peptide synthesis or polymer formation. Its ability to form stable linkages with various carboxylic acids or activated esters makes it a valuable reagent in organic synthesis. Additionally, studies may explore its interactions within biological systems, particularly regarding its metabolic pathways.

N-Fmoc-cadaverine hydrobromide is related to several similar compounds, each possessing unique characteristics:

Compound NameStructure TypeUnique Features
CadaverineBiogenic amineNaturally occurring; involved in cellular metabolism.
N-Fmoc-lysineAmino acid derivativeContains an additional carbon chain; used in peptides.
N-Boc-cadaverineProtected cadaverineUses Boc (tert-butyloxycarbonyl) instead of Fmoc; different stability profile.
N-Fmoc-ornithineAmino acid derivativeSimilar structure; used for synthesizing polyamines.

N-Fmoc-cadaverine hydrobromide stands out due to its specific protective group that allows for versatile applications in organic synthesis while maintaining stability and reactivity suitable for complex chemical transformations.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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